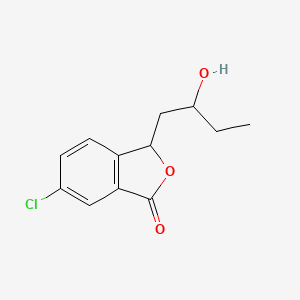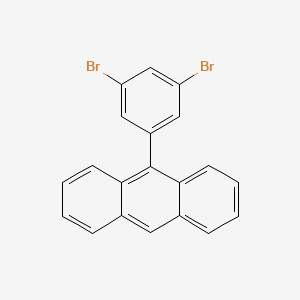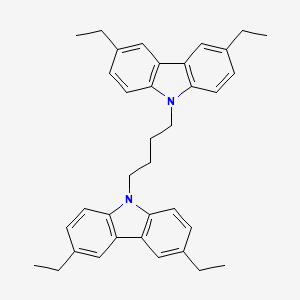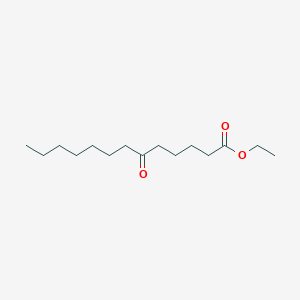![molecular formula C38H46O2 B14246456 [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene CAS No. 184872-76-2](/img/structure/B14246456.png)
[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene is a complex organic compound characterized by its unique molecular structure, which includes multiple phenyl groups and a long alkoxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of diphenylmethane with 2-phenylmethoxydodecane under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene exerts its effects is largely dependent on its chemical reactivity. The phenyl groups and alkoxy chain can interact with various molecular targets, potentially disrupting biological pathways or facilitating chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Diphenyl(prop-2-ynylsulfanyl)methyl]benzene: This compound has a similar diphenyl structure but with a different substituent, leading to distinct chemical properties.
[Diphenyl(2-phenylmethoxyethoxy)methyl]benzene: Another similar compound with a shorter alkoxy chain, affecting its reactivity and applications.
Propriétés
Numéro CAS |
184872-76-2 |
|---|---|
Formule moléculaire |
C38H46O2 |
Poids moléculaire |
534.8 g/mol |
Nom IUPAC |
[diphenyl(2-phenylmethoxydodecoxy)methyl]benzene |
InChI |
InChI=1S/C38H46O2/c1-2-3-4-5-6-7-8-21-30-37(39-31-33-22-13-9-14-23-33)32-40-38(34-24-15-10-16-25-34,35-26-17-11-18-27-35)36-28-19-12-20-29-36/h9-20,22-29,37H,2-8,21,30-32H2,1H3 |
Clé InChI |
JFZNNSHLYRVSJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
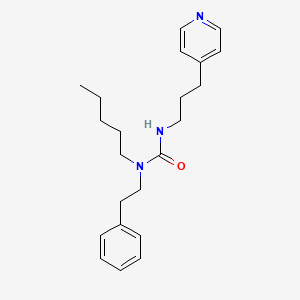

![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
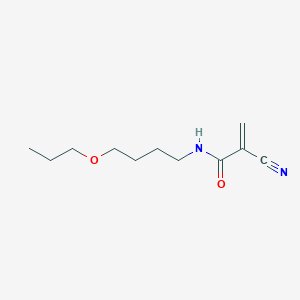
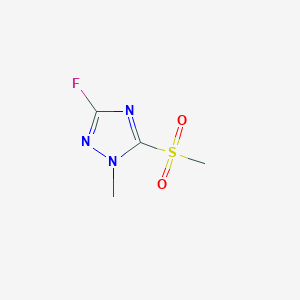
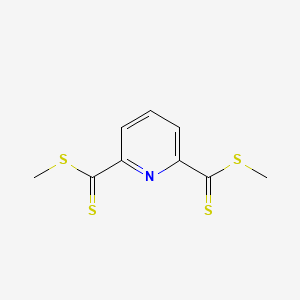
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

